molecular formula C16H23NO B2365953 N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1156776-10-1

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No. B2365953
CAS RN: 1156776-10-1
M. Wt: 245.366
InChI Key: PBKHMLGMPPHTKW-UHFFFAOYSA-N
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Description

“N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1156776-10-1 . Its molecular weight is 245.36 . The IUPAC name for this compound is N-cyclopropyl-9-isopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.36 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Stereoselective Synthesis and Structural Analysis :

    • A study by Acosta Quintero et al. (2012) explored the stereoselective synthesis of novel polyfunctionalized tetrahydro-1-benzazepines. The synthesis involved a sequence of selective oxidation, intramolecular 1,3-dipolar cycloaddition, and reductive cleavage, with stereochemistry determined by NMR analysis and X-ray diffraction.
  • Mass Spectrometric Isomerization Studies :

    • The mass spectrometric behavior of similar compounds, including tetrahydro-benzoxepins, was investigated in a study by Bravo et al. (1984). The study used various ionization methods to understand the isomerization processes in these compounds.
  • Synthesis and Computational Studies :

    • Research by Almansour et al. (2016) focused on synthesizing benzimidazole-tethered oxazepine hybrids. They conducted extensive computational studies, including molecular structure calculations, charge distributions, and nonlinear optical properties.
  • Multi-step Synthetic Procedures :

    • The work of Bobowski et al. (1979) described multi-step synthetic procedures for preparing various tetrahydro-benzazepine derivatives, exploring different methods and discussing the biological activities of these compounds.
  • Efficient Synthesis of Tetrahydro-1,3-oxazepines :

    • Skvorcova et al. (2015) developed an efficient synthesis method for tetrahydro-1,3-oxazepines, involving the regioselective intramolecular amination of cyclopropylmethyl cation (Skvorcova, Grigorjeva, & Jirgensons, 2015). This method yielded diastereoselective trans-tetrahydro-1,3-oxazepines and provided insights into the transformation of these compounds to homoallylamine derivatives.
  • Muscarinic Receptor Antagonist Synthesis :

    • A study by Bradshaw et al. (2008) focused on the development of tetrahydro-benzazepin-4-ones as potentially selective muscarinic (M3) receptor antagonists. The study detailed the synthetic approaches and pharmacological properties of these compounds.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found at the provided link . The MSDS contains information on the potential hazards of the compound, safe handling procedures, and emergency procedures.

properties

IUPAC Name

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKHMLGMPPHTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1OCCCC2NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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